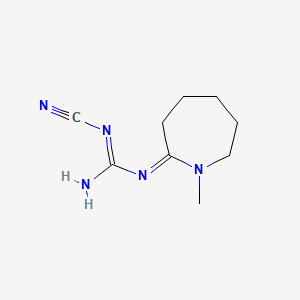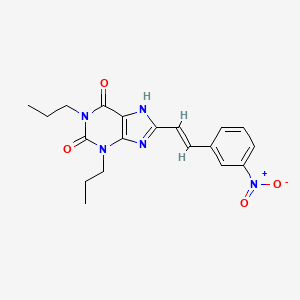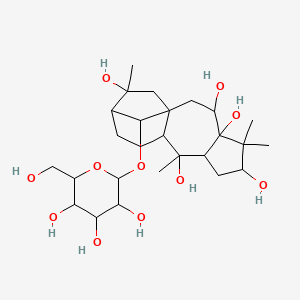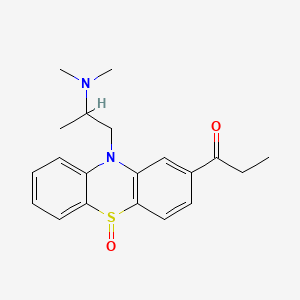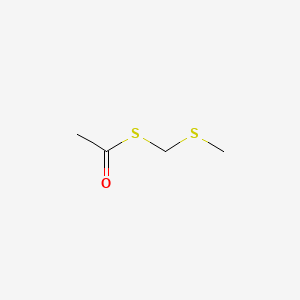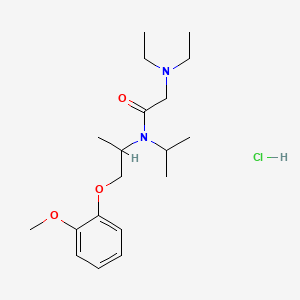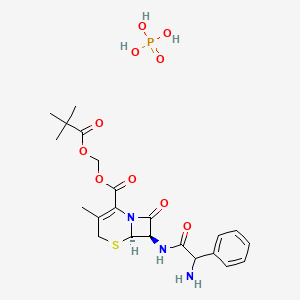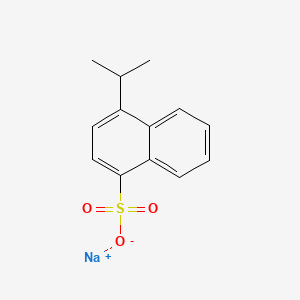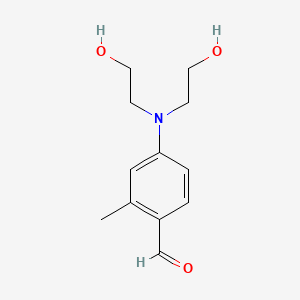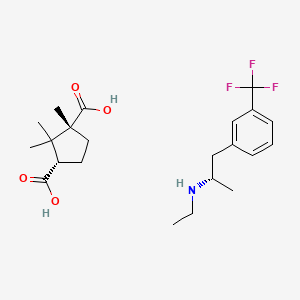
Dexfenfluramine (+)-camphorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dexfenfluramine (+)-camphorate is a compound known for its role as a serotonergic anorectic drug. It is the d-enantiomer of fenfluramine and is structurally similar to amphetamine, but it lacks any psychologically stimulating effects. Dexfenfluramine was marketed under the name Redux and was used to reduce appetite by increasing the amount of extracellular serotonin in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dexfenfluramine involves several steps:
Hydrolysis: 2-(3-(trifluoromethyl)phenyl)acetonitrile is hydrolyzed to produce 2-(3-(trifluoromethyl)phenyl)acetic acid.
Reaction with Acetic Anhydride: The acetic acid derivative is then reacted with acetic anhydride and a catalyst to produce 1-(3-(trifluoromethyl)phenyl)propan-2-one.
Reductive Amination: The final step involves reductive amination of the propan-2-one derivative with ethylamine using a borohydride reducing agent to produce dexfenfluramine.
Industrial Production Methods
Industrial production of dexfenfluramine follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to minimize impurities and ensure the safety and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Dexfenfluramine undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dexfenfluramine can lead to the formation of carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Dexfenfluramine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study serotonergic activity and its effects on appetite control.
Biology: Investigated for its role in neurotransmitter regulation and its impact on feeding behavior.
Medicine: Used in the management of obesity and related metabolic disorders.
Industry: Utilized in the development of weight loss medications and other therapeutic agents.
Mechanism of Action
Dexfenfluramine exerts its effects by binding to the serotonin reuptake pump, inhibiting serotonin reuptake, and increasing serotonin levels in the brain’s synapses. This leads to greater serotonin receptor activation and enhanced serotonergic transmission in the hypothalamus, which suppresses appetite for carbohydrates . The primary molecular targets include the sodium-dependent serotonin transporter and the 5-hydroxytryptamine receptor 2C .
Comparison with Similar Compounds
Similar Compounds
Fenfluramine: The parent compound of dexfenfluramine, also used as an anorectic agent.
Phentermine: Another anorectic agent that acts on the central nervous system to suppress appetite.
Lorcaserin: A selective 5-HT2C receptor agonist used for weight management.
Uniqueness
Dexfenfluramine is unique in its specific action on serotonin reuptake and release, leading to its potent anorectic effects without the stimulating effects seen in amphetamines. Its ability to selectively decrease carbohydrate intake makes it particularly effective in managing obesity associated with excessive carbohydrate consumption .
Properties
CAS No. |
17325-68-7 |
|---|---|
Molecular Formula |
C22H32F3NO4 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(2S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H16F3N.C10H16O4/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h4-6,8-9,16H,3,7H2,1-2H3;6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t9-;6-,10+/m01/s1 |
InChI Key |
GBMYZGXLAHAFPC-JGTDEUSISA-N |
Isomeric SMILES |
CCN[C@@H](C)CC1=CC(=CC=C1)C(F)(F)F.C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O |
Canonical SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.CC1(C(CCC1(C)C(=O)O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



